REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][C:5]=1[OH:11].C(=O)([O-])[O-].[K+].[K+].[CH2:19](Br)[CH:20]=[CH2:21]>CC(C)=O>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:21][CH:20]=[CH2:19])=[CH:6][C:5]=1[OH:11] |f:1.2.3|
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Name
|
|
Quantity
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12.254 g
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Type
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reactant
|
Smiles
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COC(C1=C(C=C(C=C1)O)O)=O
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Name
|
|
Quantity
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30.72 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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7 mL
|
Type
|
reactant
|
Smiles
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C(C=C)Br
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Name
|
|
Quantity
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120 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 5 hours
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Duration
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5 h
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Type
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CUSTOM
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Details
|
It was partitioned between ethyl acetate and brine
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Type
|
EXTRACTION
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Details
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the aqueous layer was extracted with ethyl acetate
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Type
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WASH
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Details
|
The combined organics were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C=C1)OCC=C)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.952 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 72.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |